Clopidol
Overview
Description
- It serves as a potent coccidiostat, particularly in poultry, where it helps prevent and treat coccidiosis—a parasitic disease affecting the intestinal tract of birds .
- The compound inhibits the development of protozoa responsible for coccidiosis, preventing damage to the intestinal mucosa in birds .
Clopidol: (IUPAC name: 3,5-Dichloro-2,6-dimethyl-pyridin-4-ol) is a chemical compound with the molecular formula CHClNO.
Mechanism of Action
Target of Action
Clopidol, also known as meticlorpindol or clopindol, is a pyridinol that exhibits broad coccidiostatic activity . It primarily targets the early development stages of Eimeria spp., a genus of apicomplexan parasites .
Mode of Action
This compound works by inhibiting mitochondrial energy production in sporozoites and trophozoites, the early developmental stages of Eimeria spp . This inhibition disrupts the growth and replication of the parasites, thereby exerting its coccidiostatic effect .
Biochemical Pathways
It is known that the drug disrupts the energy production of the parasites by affecting their mitochondria . This disruption likely affects various biochemical pathways within the parasites, leading to their inability to grow and replicate.
Result of Action
The primary result of this compound’s action is the inhibition of growth and replication of Eimeria spp. in the gut of the birds . This leads to the control and prevention of coccidiosis, a parasitic disease that can cause significant morbidity in poultry .
Biochemical Analysis
Biochemical Properties
Clopidol exhibits broad coccidiostatic activity against the early development of Eimeria spp. by inhibiting mitochondrial energy production in sporozoites and trophozoites . This interaction with the mitochondrial energy production pathway is crucial for its biochemical role.
Molecular Mechanism
This compound’s mechanism of action involves the inhibition of mitochondrial energy production in the sporozoites and trophozoites of Eimeria spp . This inhibition disrupts the energy-dependent processes within the cell, leading to the death of the parasite.
Preparation Methods
- Clopidol is industrially synthesized from dehydroacetic acid through a multistep process.
- Unfortunately, specific synthetic routes and reaction conditions are not widely available in the literature.
Chemical Reactions Analysis
- Clopidol does not undergo extensive chemical transformations. it may participate in reactions such as oxidation, reduction, or substitution.
- Common reagents and conditions for these reactions remain elusive due to limited documentation.
- Major products resulting from these reactions are not well-documented either.
Scientific Research Applications
- Clopidol’s applications extend beyond veterinary medicine:
Chemistry: Limited research explores its use as a chemical reagent.
Biology: Its effects on protozoa and cellular pathways are of interest.
Medicine: Investigate its potential therapeutic applications.
Industry: Explore its role in animal health and food safety.
Comparison with Similar Compounds
- Clopidol’s uniqueness lies in its specific action against coccidia.
- Similar compounds include other coccidiostats like nicarbazin , toltrazuril , and amprolium .
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethyl-1H-pyridin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2NO/c1-3-5(8)7(11)6(9)4(2)10-3/h1-2H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDPIZLCVJAAHHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=C(N1)C)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Cl2NO | |
Record name | CLOPIDOL | |
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DSSTOX Substance ID |
DTXSID8041793 | |
Record name | Clopidol | |
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Molecular Weight |
192.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clopidol is a white to light-brown, crystalline solid. Mp: 320 °C. Practically insoluble in water. Administered to poultry to prevent the growth of pathogenic parasites., White to light-brown, crystalline solid; [NIOSH], White to light-brown, crystalline solid. | |
Record name | CLOPIDOL | |
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Record name | CLOPIDOL | |
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Solubility |
Insoluble (NIOSH, 2023), In water, 10 mg/L, Insoluble | |
Record name | CLOPIDOL | |
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Color/Form |
White to light-brown, crystalline solid, Powder | |
CAS No. |
2971-90-6 | |
Record name | CLOPIDOL | |
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Record name | CLOPIDOL | |
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Melting Point |
greater than 608 °F (NIOSH, 2023), >320 °C, >608 °F | |
Record name | CLOPIDOL | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of clopidol in parasites like Eimeria tenella?
A1: While the precise target of this compound remains unknown, research suggests it acts as a true coccidiostat, halting the parasite's lifecycle at an early stage. Sporozoites, the infective stage of the parasite, are able to invade intestinal tissue but their further growth is then inhibited. [, ]
Q2: How is this compound metabolized in chickens?
A2: While specific metabolic pathways haven't been extensively described in these papers, research indicates that this compound is partially metabolized into its glucuronide conjugate in chickens. []
Q3: How does the concentration of this compound change in different chicken tissues after the drug is withdrawn from feed?
A3: this compound concentrations decline rapidly in the liver and muscle during the first two days after withdrawal. After this initial period, the decline slows down, with low levels persisting even after 10 days. This highlights the importance of respecting withdrawal times to minimize residues in edible tissues. [, ]
Q4: How efficiently is this compound transferred from chickens to lambs through feed containing chicken waste?
A4: Studies show that this compound can be transferred from chickens to lambs through the feeding of chicken waste. Lambs fed with silage containing chicken waste had detectable levels of this compound in various tissues, including kidney, liver, muscle, fat, and blood. This emphasizes the importance of proper waste management practices to minimize potential drug transfer and environmental contamination. []
Q5: Can Eimeria tenella develop resistance to this compound?
A5: Yes, Eimeria tenella can develop resistance to this compound, particularly when exposed to suboptimal drug levels. []
Q6: How does the development of dual drug resistance in Eimeria species impact the effectiveness of combination anticoccidial products like Lerbek?
A6: Lerbek, a combination of this compound and methyl benzoquate, was designed to delay drug resistance. While initially effective, the emergence of Eimeria strains resistant to both components demonstrates that dual resistance can significantly compromise the efficacy of combination therapies. []
Q7: What analytical methods are commonly used for detecting this compound residues in chicken tissues?
A7: Several methods have been developed to detect this compound residues, including:
- Gas Chromatography (GC): Often coupled with Electron Capture Detection (ECD) or Mass Spectrometry (MS). This method offers high sensitivity and selectivity. [, , , ]
- High-Performance Liquid Chromatography (HPLC): Frequently combined with UV detection or Mass Spectrometry (MS). This versatile technique provides accurate quantification and identification of this compound residues. [, , , , , , , , ]
- Ultra Performance Liquid Chromatography (UPLC): This technique offers increased speed and sensitivity compared to traditional HPLC. []
Q8: How do these analytical techniques compare in terms of sensitivity and specificity for this compound detection?
A8: GC-MS and HPLC-MS methods generally offer the highest sensitivity and specificity for this compound detection, allowing for accurate quantification at very low levels (ppb range). [, , ] While HPLC-UV methods may have slightly lower sensitivity, they are still valuable for routine analysis due to their simplicity and cost-effectiveness. [, ] UPLC provides a good balance between speed and sensitivity, making it suitable for high-throughput analysis. []
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